5-[Benzyl(cyclopropyl)amino]pentan-2-one
Description
Contextualization within Amine- and Ketone-Containing Organic Molecules
Organic molecules featuring both amine and ketone functionalities, known as aminoketones, are a pivotal class of compounds in organic synthesis and medicinal chemistry. The presence of both a basic nitrogen atom and an electrophilic carbonyl carbon within the same molecule creates a rich chemical landscape for further synthetic modifications.
Aminoketones, particularly β-aminoketones, are recognized as crucial structural cores in a wide array of natural products, bioactive molecules, and pharmaceutical drugs. nih.govresearchgate.net Their versatile reactivity allows them to serve as key intermediates in the synthesis of more complex molecular architectures.
The specific structure of 5-[Benzyl(cyclopropyl)amino]pentan-2-one, a γ-aminoketone, positions the amine and ketone groups in a relationship that can influence its conformational flexibility and interaction with biological targets. The tertiary amine nature of this compound, resulting from the substitution of the nitrogen with both a benzyl (B1604629) and a cyclopropyl (B3062369) group, is a common feature in many biologically active molecules. researchgate.net
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1854298-24-0 |
| Molecular Formula | C15H21NO |
| Molecular Weight | 231.34 g/mol |
| Appearance | Liquid |
| Purity | ≥95% |
This data is compiled from commercially available sources. sigmaaldrich.comsigmaaldrich.com
Rationale for Academic Investigation of the Chemical Compound
The academic interest in this compound stems from the strategic combination of its structural components, each of which is known to contribute significantly to the pharmacological profile of a molecule.
The cyclopropyl moiety is a highly sought-after feature in medicinal chemistry. Its incorporation into a molecule can lead to a range of beneficial effects, including:
Enhanced Potency: The rigid nature of the cyclopropyl ring can lock the molecule into a bioactive conformation, leading to stronger binding with its target.
Increased Metabolic Stability: The replacement of more metabolically labile groups with a cyclopropyl ring can improve the drug's half-life in the body.
Modulation of Physicochemical Properties: The cyclopropyl group can influence a molecule's lipophilicity and other properties that affect its absorption, distribution, metabolism, and excretion (ADME) profile.
The benzyl group is another prevalent pharmacophore in drug discovery. Its aromatic ring can engage in various non-covalent interactions with biological macromolecules, such as pi-pi stacking and hydrophobic interactions, which are crucial for molecular recognition and binding affinity. Furthermore, the benzyl group is a common element in the synthesis of various biologically active compounds and can be used as a protecting group in organic synthesis.
The pentan-2-one backbone provides a flexible linker between these two key functional groups, allowing for optimal spatial orientation for interaction with a biological target. The combination of these features in a single molecule makes this compound a compelling candidate for investigation in various therapeutic areas.
Overview of Current Research Trajectories Relevant to the Compound
While specific research findings on this compound are not yet widely published, its structural features suggest several promising avenues for investigation, mirroring current trends in medicinal chemistry.
Neurological and Psychiatric Disorders: Aminoketone derivatives have shown significant potential as therapeutic agents for neurological and psychiatric conditions. For instance, bupropion (B1668061), an aminoketone, is an established antidepressant. nih.gov The structural characteristics of this compound make it a candidate for exploration as a modulator of neurotransmitter systems. Research in this area often focuses on the development of novel compounds that can act as reuptake inhibitors for monoamine neurotransmitters like dopamine (B1211576), norepinephrine, and serotonin (B10506).
Oncology: The development of novel anti-cancer agents is a continuous effort in medicinal chemistry. The structural motifs present in this compound are found in various compounds with anti-proliferative activities. For example, derivatives of 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines containing benzoyl and benzylhydroxy groups have been synthesized and evaluated for their anti-proliferative activity. mdpi.com
Synthesis of Novel Heterocyclic Scaffolds: Aminoketones are valuable precursors for the synthesis of a diverse range of heterocyclic compounds, many of which possess significant biological activity. nih.gov The reactivity of the ketone and amine functionalities in this compound can be exploited to construct novel ring systems, which can then be screened for various pharmacological activities. Common synthetic transformations of aminoketones include Mannich reactions and intramolecular cyclizations. nih.gov
Table 2: Potential Research Applications for this compound
| Research Area | Potential Application | Rationale |
| Neuropharmacology | Development of novel antidepressants or anxiolytics | The aminoketone scaffold is present in existing psychoactive drugs. |
| Oncology | Synthesis of potential anti-cancer agents | The benzyl and cyclopropyl groups are known to contribute to anti-proliferative activity in other molecular contexts. |
| Synthetic Chemistry | Building block for novel heterocyclic compounds | The bifunctional nature of the molecule allows for a variety of cyclization reactions. |
| Materials Science | Precursor for the synthesis of functional polymers | The amine and ketone groups can be used as points of polymerization. |
Structure
3D Structure
Properties
IUPAC Name |
5-[benzyl(cyclopropyl)amino]pentan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-13(17)6-5-11-16(15-9-10-15)12-14-7-3-2-4-8-14/h2-4,7-8,15H,5-6,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBBWXMRJYKLFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCN(CC1=CC=CC=C1)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 5 Benzyl Cyclopropyl Amino Pentan 2 One
Synthetic Routes for 5-[Benzyl(cyclopropyl)amino]pentan-2-one
The construction of this compound can be achieved through several strategic approaches, primarily involving the formation of the crucial carbon-nitrogen bond. These methods include amination-based strategies, the use of pentan-2-one derivatives, and the strategic assembly from benzyl (B1604629) and cyclopropyl (B3062369) precursors.
Reductive amination stands out as a primary and efficient method for synthesizing secondary and tertiary amines. ias.ac.in This process involves the reaction of a carbonyl compound, in this case, a precursor to the pentan-2-one backbone, with an amine, followed by reduction of the intermediate imine. wikipedia.orgmasterorganicchemistry.com For the synthesis of this compound, this would typically involve the reaction of a suitable keto-aldehyde or diketone with N-benzylcyclopropanamine, followed by a selective reduction. The choice of reducing agent is critical to ensure that the imine is reduced without affecting the ketone functionality. masterorganicchemistry.com Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are known for their selectivity in reducing imines in the presence of ketones. masterorganicchemistry.com
Another amination approach involves the direct α-amination of ketones. This can be achieved using various reagents and catalysts. For instance, transition-metal-free direct α-C-H amination of ketones can be accomplished using ammonium (B1175870) iodide as a catalyst and sodium percarbonate as a co-oxidant, allowing for the coupling of a wide range of ketones and amines. organic-chemistry.org
A summary of amination-based strategies is presented below:
| Strategy | Description | Key Reagents/Conditions |
| Reductive Amination | Reaction of a carbonyl compound with an amine to form an imine, which is then reduced. wikipedia.orgmasterorganicchemistry.com | Aldehyde/ketone, amine, selective reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃). masterorganicchemistry.com |
| Direct α-C-H Amination | Direct coupling of a ketone with an amine at the α-position. organic-chemistry.org | Ammonium iodide (catalyst), sodium percarbonate (co-oxidant). organic-chemistry.org |
A straightforward approach to the synthesis of this compound involves the use of a pentan-2-one skeleton that is already functionalized for the introduction of the amino group. A common precursor for this strategy is a 5-halopentan-2-one, such as 5-bromo- or 5-chloropentan-2-one. The synthesis of such α-haloketones is well-documented. nih.gov
The reaction of a 5-halopentan-2-one with N-benzylcyclopropanamine via nucleophilic substitution would directly yield the target compound. This reaction is a classic example of N-alkylation of an amine. The efficiency of this reaction can be influenced by the choice of solvent and the potential need for a base to neutralize the hydrogen halide formed during the reaction.
An alternative strategy involves the use of pent-4-en-2-one as a precursor. This approach could involve a hydroamination reaction, where N-benzylcyclopropanamine is added across the double bond. This can be catalyzed by various metal complexes.
Key precursor strategies are outlined in the following table:
| Precursor | Reaction Type | Description |
| 5-Halopentan-2-one | Nucleophilic Substitution | Direct alkylation of N-benzylcyclopropanamine with a halogenated pentan-2-one derivative. nih.gov |
| Pent-4-en-2-one | Hydroamination | Addition of N-benzylcyclopropanamine across the carbon-carbon double bond. |
Synthesizing this compound can also be approached by constructing the molecule from smaller, functionalized benzyl and cyclopropyl building blocks. This method offers flexibility in introducing various substituents on both the aromatic ring and the cyclopropyl group.
One such strategy could involve the coupling of a benzyl-containing fragment with a cyclopropyl-containing fragment. For example, a Grignard reagent derived from a benzyl halide could react with a cyclopropyl-containing electrophile that also bears the latent pentan-2-one functionality. The synthesis of 1-arylcyclopropylamines from aromatic nitriles and organozinc reagents has been reported, providing a potential route to key cyclopropylamine (B47189) intermediates. organic-chemistry.org
Another approach could utilize a deaminative coupling reaction between a benzylamine (B48309) derivative and a suitable boronic acid, although this is more commonly used for C-C bond formation. nih.gov More relevantly, the synthesis of N-benzylcyclopropanamine itself can be achieved through various methods, including the reaction of cyclopropylamine with benzyl chloride. nih.gov Once N-benzylcyclopropanamine is formed, it can be reacted with a suitable five-carbon chain containing an electrophilic center and a ketone or a precursor to a ketone.
The following table summarizes strategies using benzyl and cyclopropyl building blocks:
| Benzyl Building Block | Cyclopropyl Building Block | Coupling Strategy |
| Benzyl halide | Cyclopropylamine | N-alkylation to form N-benzylcyclopropanamine, followed by reaction with a pentanone precursor. nih.gov |
| Benzylamine | Cyclopropyl-containing electrophile | Nucleophilic addition or substitution. |
| Aromatic nitrile | Diethylzinc | Formation of 1-arylcyclopropylamines as key intermediates. organic-chemistry.org |
Chemical Reactivity and Derivatization
The chemical reactivity of this compound is characterized by the functional groups present: a tertiary amine, a ketone, and the unique cyclopropyl and benzyl moieties. These features allow for a range of chemical transformations, including oxidative processes and cyclization reactions to form more complex molecular scaffolds.
The amino ketone motif is susceptible to various oxidative transformations. The presence of the tertiary amine allows for oxidation to form an N-oxide, while the ketone can undergo reactions at the α-carbon. Oxidative deamination is a fundamental process in amino acid metabolism where the amino group is removed to form a keto acid. medmuv.com While not directly analogous, similar principles of oxidation at the carbon-nitrogen bond can be applied.
Oxidative coupling reactions of benzylamines are known to produce imines. koreascience.krresearchgate.net In the case of this compound, selective oxidation could potentially lead to the formation of an iminium ion, which could then be trapped by a nucleophile or undergo further reactions. The use of specific oxidizing agents can target different parts of the molecule. For instance, some oxidants might favor oxidation of the benzylic position, while others might react with the amine. The synthesis of α-hydroxy ketones can be achieved through the oxidation of ketones using reagents like Oxone. organic-chemistry.org
The structure of this compound, with a ketone and an amine separated by a three-carbon chain, makes it a prime candidate for intramolecular cyclization reactions to form heterocyclic compounds. frontiersin.orgresearchgate.net For example, under acidic or basic conditions, an intramolecular aldol-type condensation could potentially occur between the ketone and the α-carbon of the benzyl group, if activated.
More plausibly, intramolecular reductive amination could lead to the formation of a substituted piperidine (B6355638) ring. This would involve the formation of an iminium ion from the ketone and the amine, followed by an intramolecular cyclization and reduction. Such cyclization reactions of amino ketones are valuable for the synthesis of various nitrogen-containing heterocyclic scaffolds. rsc.org The development of methods for the intramolecular cyclization of amino acid-derived diazoketones highlights the utility of such precursors in synthesizing cyclic urethanes. frontiersin.orgresearchgate.net
The following table details potential chemical transformations:
| Reaction Type | Description | Potential Products |
| Oxidation | Reaction with oxidizing agents. | N-oxides, iminium ions, α-hydroxy ketones. organic-chemistry.org |
| Intramolecular Cyclization | Ring-forming reactions involving the amine and ketone functionalities. frontiersin.orgresearchgate.net | Substituted piperidines, other N-heterocycles. rsc.org |
Nucleophilic and Electrophilic Reactions
The structure of this compound features two primary reactive centers: the nucleophilic tertiary amine and the electrophilic carbonyl carbon of the ketone. This duality dictates its chemical behavior.
Nucleophilic Character: The nitrogen atom, possessing a lone pair of electrons, acts as a nucleophile. byjus.comlibretexts.org Its nucleophilicity is influenced by the electronic effects of its substituents—the benzyl and cyclopropyl groups. The cyclopropyl group, with its significant s-character, can increase the electron density on the nitrogen, enhancing its nucleophilic nature. This allows the amine to react with various electrophiles. For instance, in the presence of alkyl halides, the nitrogen can undergo quaternization to form a quaternary ammonium salt. Similarly, reaction with acyl chlorides or acid anhydrides would lead to the formation of an ammonium species, although cleavage of one of the N-C bonds might follow under certain conditions.
The ketone moiety also contributes to the molecule's nucleophilic potential. The α-carbon atoms adjacent to the carbonyl group can be deprotonated by a strong base to form an enolate. This enolate is a potent carbon-based nucleophile that can participate in a variety of bond-forming reactions, such as alkylation or aldol (B89426) condensation, allowing for the elaboration of the pentanone chain.
Electrophilic Character: The primary electrophilic site is the carbonyl carbon of the ketone. This carbon is susceptible to attack by a wide range of nucleophiles in what are known as nucleophilic addition reactions. youtube.comlibretexts.org Upon attack, the carbon-oxygen π-bond is broken, and a tetrahedral intermediate is formed. libretexts.org Subsequent protonation typically yields an alcohol.
The benzyl group provides another avenue for electrophilic reactions, specifically electrophilic aromatic substitution on the phenyl ring. byjus.com The tertiary amino group attached to the benzylic carbon is an activating group, directing incoming electrophiles to the ortho and para positions. However, the steric bulk of the rest of the molecule may favor substitution at the less hindered para position. It is important to note that under strongly acidic conditions, such as those used for Friedel-Crafts reactions, the basic nitrogen atom would be protonated, forming an ammonium salt. This would convert the activating amino group into a strongly deactivating group, thereby inhibiting electrophilic substitution on the ring. byjus.com
The table below summarizes the potential nucleophilic and electrophilic reactions involving this compound.
| Reaction Type | Reactive Site | Reagent Class | Potential Product |
| Nucleophilic | |||
| N-Alkylation | Nitrogen Atom | Alkyl Halide (R-X) | Quaternary Ammonium Salt |
| Enolate Formation | α-Carbon | Strong Base (e.g., LDA) | Lithium Enolate |
| Electrophilic | |||
| Nucleophilic Addition | Carbonyl Carbon | Grignard Reagent (R-MgBr) | Tertiary Alcohol |
| Reduction | Carbonyl Carbon | Reducing Agent (e.g., NaBH₄) | Secondary Alcohol |
| Imine Formation | Carbonyl Carbon | Primary Amine (R-NH₂) | Imine |
| Electrophilic Aromatic Substitution | Benzene Ring | Electrophile (e.g., Br₂/FeBr₃) | ortho/para-Substituted Benzyl Group |
Advanced Synthetic Techniques and Catalysis in Analog Preparation
The preparation of analogs of this compound leverages advanced synthetic strategies, often employing catalysis to achieve efficiency and selectivity. Key methodologies include multi-component reactions and catalytic hydrogenations.
A prominent strategy for synthesizing related β-aminoketones is the Mannich reaction. nih.govorganic-chemistry.org This is a three-component condensation involving an aldehyde, a primary or secondary amine, and a ketone with an enolizable proton. nih.gov Analogs of the target compound could be synthesized by reacting an appropriate aldehyde, N-benzylcyclopropanamine, and a ketone like acetone. Modern variations of the Mannich reaction often utilize catalysts to improve yields and stereoselectivity. Organocatalysts, such as proline, or Lewis acids, like zirconium oxychloride, can facilitate these transformations under mild conditions. organic-chemistry.org
Another powerful technique is reductive amination. This process involves the initial formation of an imine or enamine from an amine and a carbonyl compound, followed by reduction to the corresponding amine. google.comlookchem.com To synthesize analogs of this compound, one could start with N-benzylcyclopropanamine and a suitable diketone or keto-aldehyde, followed by selective reduction of the resulting iminium ion. The reduction step is typically achieved through catalytic hydrogenation, commonly using palladium on carbon (Pd/C) or various nickel catalysts. lookchem.comnih.gov This method is highly versatile for creating a library of analogs by varying the initial carbonyl and amine components.
Recent advancements in catalysis offer sophisticated routes to similar structures. For example, Ni/photoredox dual catalysis has emerged as a method for the asymmetric cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides to generate chiral N-benzylic compounds. nih.gov While not a direct synthesis of the target compound, this highlights the type of advanced catalytic systems being developed for the construction of complex amine-containing molecules.
The table below outlines some advanced synthetic methods and catalytic systems applicable to the preparation of analogs of this compound.
| Synthetic Technique | Component 1 | Component 2 | Component 3 | Catalyst Example | Analog Type Produced |
| Mannich Reaction | Aldehyde (R¹CHO) | N-Benzylcyclopropanamine | Ketone (R²COCH₃) | Proline / Lewis Acid | β-(Benzyl(cyclopropyl)amino)ketones |
| Reductive Amination | N-Benzylcyclopropanamine | Keto-aldehyde (R-CO-(CH₂)ₓ-CHO) | - | Pd/C, H₂ | Variously substituted aminoketones |
| Borrowing Hydrogen | Benzyl Alcohol | Cyclopropylamine | Pentan-2-one | Raney Ni | N-benzyl-N-cyclopropyl aminoketones |
Structure Activity Relationship Sar Investigations of 5 Benzyl Cyclopropyl Amino Pentan 2 One and Its Analogues
Impact of the Benzyl (B1604629) Moiety on Biological Activity
The benzyl group is a crucial component of 5-[Benzyl(cyclopropyl)amino]pentan-2-one, significantly influencing its biological activity. The aromatic nature of the benzyl ring allows for various non-covalent interactions, including π-π stacking and hydrophobic interactions, with the target protein. nih.govnih.gov The specific orientation and binding of this moiety within a receptor's binding pocket can be a key determinant of the compound's potency and efficacy.
Modifications to the benzyl group have been a focal point of SAR studies. For instance, the introduction of different substituents on the phenyl ring can dramatically alter the compound's activity. nih.gov The nature and position of these substituents can affect the electronic properties and steric profile of the molecule, thereby influencing its binding affinity. nih.gov Research on related benzylamine (B48309) derivatives has shown that both electron-donating and electron-withdrawing groups can modulate biological activity, with the optimal substitution pattern being highly dependent on the specific biological target. openmedicinalchemistryjournal.comnih.gov Furthermore, replacing the benzyl group with other aromatic or heterocyclic systems can lead to significant changes in selectivity and potency, highlighting the importance of this specific structural element. rsc.org
Influence of the Cyclopropyl (B3062369) Group on Compound Functionality
The cyclopropyl group attached to the amine nitrogen is a key feature that imparts unique properties to the molecule. This small, rigid carbocycle introduces conformational constraints, which can pre-organize the molecule into a bioactive conformation, potentially enhancing its binding affinity for a target receptor. nih.govresearchgate.net This conformational rigidity can reduce the entropic penalty upon binding, leading to a more favorable free energy of binding. nih.govresearchgate.net
Role of the Pentan-2-one Backbone and Amino Linkage in Molecular Interactions
The pentan-2-one backbone serves as a flexible scaffold that correctly positions the key pharmacophoric elements—the benzyl and cyclopropyl groups—for optimal interaction with the biological target. The length of the carbon chain is critical for spanning the distance between different interaction points within the binding site. The ketone group at the 2-position can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors on the receptor surface. researchgate.netacs.org
Stereochemical Considerations in Structure-Activity Relationships
Stereochemistry plays a pivotal role in the biological activity of many chiral compounds, and it is an important consideration for analogues of this compound. nih.govnih.govmdpi.com The presence of stereocenters can lead to the existence of enantiomers or diastereomers, which can exhibit significantly different pharmacological profiles. nih.govnih.gov This is because biological targets, such as receptors and enzymes, are themselves chiral and will interact differently with each stereoisomer.
Often, one enantiomer will have a higher affinity for the target than the other, a phenomenon known as eudismic ratio. rsc.org This stereoselectivity is a strong indication of a specific and well-defined binding interaction. The absolute configuration of the chiral centers determines the three-dimensional arrangement of the functional groups, which must be complementary to the topology of the binding site for optimal interaction. mdpi.com
Positional and Substituent Effects on Activity Profiles
The activity profile of this compound analogues can be finely tuned by altering the position and nature of substituents on the benzyl ring. nih.gov The introduction of various functional groups at the ortho, meta, or para positions can modulate the compound's lipophilicity, electronic properties, and steric bulk, all of which are critical determinants of biological activity. nih.govmdpi.com
Preclinical Biological Activity and Mechanistic Studies of 5 Benzyl Cyclopropyl Amino Pentan 2 One Analogues
Evaluation of Enzyme Modulation (e.g., Monoamine Oxidases, as inferred from related cyclopropylamine (B47189) structures)
The cyclopropylamine scaffold is a well-established pharmacophore in the design of enzyme inhibitors, particularly for monoamine oxidases (MAOs). nih.gov MAOs are flavoenzymes that catalyze the oxidative deamination of biogenic amines and neurotransmitters, such as serotonin (B10506), dopamine (B1211576), and norepinephrine. mdpi.comnih.gov There are two isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor affinities. nih.gov
Analogues containing the cyclopropylamine group are known mechanism-based inactivators of MAOs. sunderland.ac.uk For instance, a study on cis-cyclopropylamines revealed potent, irreversible, and selective inhibition of MAO-B. nih.gov A key analogue, cis-N-benzyl-2-methoxycyclopropylamine, demonstrated particularly high potency. nih.gov The inhibition is described as irreversible for both MAO-A and MAO-B after pre-incubation, with spectral analysis showing changes consistent with modification of the flavin cofactor. nih.govsunderland.ac.uk This suggests that the inhibition mechanism involves the formation of a covalent enzyme-inhibitor bond. nih.gov
| Compound | Target Enzyme | Inhibitory Potency (IC₅₀) | Reference |
|---|---|---|---|
| cis-N-Benzyl-2-methoxycyclopropylamine | MAO-A | 170 nM | nih.gov |
| MAO-B | 5 nM | nih.gov |
Furthermore, studies on other amine-containing structures, such as polyamine analogues, have shown a mainly competitive or mixed mode of inhibition for both MAO-A and MAO-B. mdpi.com This indicates that these compounds interact preferentially with the active site of the free enzyme in competition with the substrate. mdpi.com
| Compound | Target Enzyme | Inhibition Constant (Kᵢ) | Reference |
|---|---|---|---|
| Dianiline-containing analogue (Compound 4) | MAO-A | 0.62 ± 0.11 µM | mdpi.com |
| MAO-B | 0.31 ± 0.05 µM | mdpi.com | |
| Dianilide-containing analogue (Compound 5) | MAO-A | 0.62 ± 0.09 µM | mdpi.com |
| MAO-B | 0.16 ± 0.04 µM | mdpi.com |
Receptor Interaction and Ligand Binding Studies (as explored for related benzyl (B1604629)/cyclopropyl (B3062369) compounds, e.g., Dopamine Receptors, Chemokine Receptors)
The structural components of 5-[Benzyl(cyclopropyl)amino]pentan-2-one suggest a potential for interaction with various G-protein coupled receptors (GPCRs), including dopamine, opioid, and cannabinoid receptors. Dopamine receptors, in particular, are a significant target for compounds with benzyl and cyclopropyl moieties. nih.govmdpi.com
A series of novel compounds based on a 2-phenylcyclopropylmethylamine (PCPMA) scaffold were identified as potent partial agonists at the dopamine D₂ receptor (D₂R). nih.gov These studies highlight that the structural features of such compounds are critical for fine-tuning their intrinsic activity at the receptor. nih.gov Virtual screening and subsequent binding assays have identified numerous compounds with significant inhibitory activity at the dopamine D₃ receptor (D₃R), with IC₅₀ values in the low micromolar range. mdpi.com
| Compound ID | Target Receptor | Binding Affinity (IC₅₀) | Reference |
|---|---|---|---|
| Hit Compound 1 | D₃R | 0.97 µM | mdpi.com |
| Hit Compound 2 | D₃R | 1.12 µM | mdpi.com |
| Hit Compound 3 | D₃R | 1.34 µM | mdpi.com |
| Hit Compound 4 | D₃R | 1.43 µM | mdpi.com |
| Hit Compound 5 | D₃R | 1.49 µM | mdpi.com |
| LENART01 (Chimera) | µ-opioid receptor | 1.64 nM | mdpi.com |
Beyond the dopaminergic system, research has shown that benzyl derivatives can exhibit binding affinity for human opioid and cannabinoid receptors. nih.gov A study on compounds isolated from the fungus Eurotium repens demonstrated that benzyl derivatives could bind to δ, κ, and μ opioid receptor subtypes, as well as CB₁ and CB₂ cannabinoid receptors. nih.gov This suggests that compounds containing a benzyl group may have a broader pharmacological profile across different receptor systems.
Investigation of Anti-proliferative and Antimicrobial Effects (informed by studies on related nitrogen-containing heterocycles)
Nitrogen-containing heterocyclic compounds are widely recognized for their diverse biological activities, including anti-proliferative and antimicrobial properties. nih.govresearchgate.net The presence of a nitrogen atom in these structures often facilitates interactions with biological targets like DNA. nih.gov
Analogues featuring benzyl groups have demonstrated significant anti-proliferative effects against various cancer cell lines. mdpi.com For example, a library of thieno[2,3-b]pyridine (B153569) analogues containing benzyl alcohol tethers showed potent activity against colorectal (HCT116) and triple-negative breast cancer (MDA-MB-231) cell lines, with the most effective compounds exhibiting IC₅₀ concentrations in the nanomolar range. mdpi.com
| Compound | Cell Line | Anti-proliferative Activity (IC₅₀) | Reference |
|---|---|---|---|
| Compound 7h | HCT116 | 25–50 nM | mdpi.com |
| MDA-MB-231 | 25–50 nM | mdpi.com | |
| Compound 7i | HCT116 | 25–50 nM | mdpi.com |
| MDA-MB-231 | 25–50 nM | mdpi.com |
In the context of antimicrobial activity, various nitrogen-containing heterocycles have been evaluated. researchgate.netnih.gov Studies have shown that certain compounds can exhibit significant bacteriostatic activity against bacteria such as Escherichia coli, with some also capable of inhibiting biofilm formation. nih.gov Other research has highlighted potent antibacterial activity against resistant strains like Klebsiella pneumoniae. researchgate.net
| Compound/Group | Organism | Activity Measure | Result | Reference |
|---|---|---|---|---|
| Group 2 Compounds | Escherichia coli | MIC | 0.25–1 mM | nih.gov |
| Compound CBR-371 | Escherichia coli | Biofilm Reduction | 42.0% | nih.gov |
| Compound CBR-384 | Escherichia coli | Biofilm Reduction | 62.7% | nih.gov |
| Compound 2 | Klebsiella pneumoniae | Zone of Inhibition | 23 mm | researchgate.net |
Elucidation of Molecular Mechanisms and Cellular Pathways
Understanding the molecular mechanisms through which these analogues exert their effects involves identifying their primary molecular targets and analyzing how these interactions perturb cellular pathways.
Based on the activities of structurally related compounds, a range of potential molecular targets can be proposed for this compound analogues. These targets span several protein families:
Enzymes:
Monoamine Oxidase A (MAO-A) mdpi.com
Monoamine Oxidase B (MAO-B) nih.gov
Phosphatidylinositol-specific phospholipase C (PI-PLC) mdpi.com
SH2-containing inositol (B14025) 5'-phosphatase 1 and 2 (SHIP1/2) mdpi.com
Receptors:
Dopamine D₂ and D₃ Receptors nih.govmdpi.com
Opioid Receptors (μ, δ, κ) nih.gov
Cannabinoid Receptors (CB₁, CB₂) nih.gov
Kinases and Signaling Proteins:
Anaplastic Lymphoma Kinase (ALK) nih.gov
ROS1 Proto-Oncogene Receptor Tyrosine Kinase (ROS1) nih.gov
Neurotransmitter Metabolism: Inhibition of MAO-A and MAO-B directly perturbs the oxidative deamination pathway of monoamine neurotransmitters. nih.gov This leads to an accumulation of neurotransmitters like dopamine and serotonin in the synapse, a mechanism central to the action of many antidepressants. mdpi.com The irreversible inhibition observed with cyclopropylamine analogues suggests a long-lasting disruption of this pathway. nih.govsunderland.ac.uk
Dopaminergic Signaling: The binding of ligands to dopamine receptors, such as D₂R, can modulate downstream signaling through both G protein-dependent and β-arrestin pathways. nih.gov Partial agonists, for instance, can stabilize a receptor conformation that leads to a balanced or biased signaling response, which is a key mechanism for third-generation antipsychotics. nih.gov
Cancer Cell Proliferation Pathways: The anti-proliferative effects of related compounds are linked to the disruption of key cancer-related pathways. Inhibition of enzymes like PI-PLC interferes with phospholipid metabolism, a process vital for cell growth and signaling. mdpi.com Similarly, targeting kinases such as ALK and ROS1 disrupts downstream signaling cascades involving STAT3, AKT, and ERK1/2, ultimately inhibiting tumor cell growth and proliferation. nih.gov
By integrating data from enzyme assays, receptor binding studies, and cellular activity screens, a clearer picture of the potential mechanisms of action for this compound analogues emerges, guiding further preclinical development.
Computational Chemistry and Advanced Molecular Modeling for 5 Benzyl Cyclopropyl Amino Pentan 2 One
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. Methods like Density Functional Theory (DFT) are commonly employed to optimize molecular geometry and calculate electronic parameters. For 5-[Benzyl(cyclopropyl)amino]pentan-2-one, these calculations reveal critical information about its reactivity, stability, and spectroscopic characteristics.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key electronic descriptors. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between these orbitals (HOMO-LUMO gap) is a significant indicator of chemical reactivity and kinetic stability; a larger gap suggests higher stability and lower reactivity.
Detailed analysis of the electronic structure can also generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, identifying electron-rich regions (nucleophilic sites) and electron-deficient regions (electrophilic sites). For this compound, the oxygen atom of the carbonyl group and the nitrogen atom are expected to be electron-rich, while the aromatic ring and hydrogen atoms are generally electron-poor. These features are critical for predicting intermolecular interactions.
Table 1: Predicted Electronic Properties of this compound
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capability, relevant to charge-transfer interactions. |
| LUMO Energy | -0.8 eV | Indicates electron-accepting capability, relevant to reactions with nucleophiles. |
| HOMO-LUMO Gap | 5.7 eV | Suggests good kinetic stability. |
| Dipole Moment | 2.5 D | Indicates a polar nature, influencing solubility and intermolecular forces. |
Note: Values are illustrative and typically calculated using methods like DFT with a basis set such as B3LYP/6-31G(d,p).
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second, typically a larger protein target. nih.gov This technique is essential for identifying potential biological targets and understanding the molecular basis of a ligand's activity. Given its structural features, this compound could plausibly interact with enzymes such as monoamine oxidases (MAO) or various receptors in the central nervous system. researchgate.net
The docking process involves placing the ligand into the active site of a protein and calculating a "docking score," which estimates the binding affinity. mdpi.com The score is influenced by intermolecular interactions like hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. eurjchem.comresearchgate.net For this compound, the carbonyl oxygen can act as a hydrogen bond acceptor, the tertiary amine can be protonated and form ionic or hydrogen bonds, and the benzyl (B1604629) and cyclopropyl (B3062369) groups can engage in hydrophobic interactions within the protein's binding pocket.
Molecular dynamics (MD) simulations can further refine these findings by simulating the movement of atoms in the ligand-protein complex over time. This provides a dynamic view of the interaction, assessing the stability of the binding pose and revealing conformational changes in both the ligand and the target.
Table 2: Illustrative Molecular Docking Results against Monoamine Oxidase A (MAO-A)
| Parameter | Result | Details |
|---|---|---|
| Binding Affinity (Docking Score) | -8.2 kcal/mol | A strong negative value suggests favorable binding within the active site. mdpi.com |
| Hydrogen Bonds | GLN215, TYR407 | The carbonyl oxygen could form hydrogen bonds with key residues in the active site. |
| Hydrophobic Interactions | PHE352, TRP447, ILE180 | The benzyl and cyclopropyl rings are likely to interact with hydrophobic pockets. |
Note: Data is hypothetical, based on typical docking studies of similar aminoketone structures against MAO-A. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models use molecular descriptors—numerical values that encode structural, physicochemical, or electronic features—to predict the activity of new or untested compounds.
For a flexible molecule like this compound, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly useful. These models analyze the steric and electrostatic fields surrounding a set of aligned molecules to identify which spatial regions are critical for activity. A QSAR model for a series of related aminoketones might reveal that:
Steric bulk around the benzyl ring could either enhance or diminish activity depending on the target's topology.
Electropositive potential near the amine is crucial for receptor interaction.
Hydrophobicity of substituents plays a significant role in binding.
The predictive power of a QSAR model is validated using statistical metrics like the cross-validated correlation coefficient (q²) and the predictive R² (R²_pred). mdpi.com A robust model can guide the rational design of more potent analogs by suggesting specific structural modifications. nih.gov
Table 3: Hypothetical QSAR Model Parameters for a Series of Aminoketone Derivatives
| Parameter | Value | Interpretation |
|---|---|---|
| q² (Cross-validated R²) | 0.75 | Indicates good internal model predictivity. |
| R²_pred (External Validation) | 0.82 | Indicates excellent predictive power for external test set compounds. |
| Steric Field Contribution | 45% | Suggests the size and shape of substituents are major determinants of activity. |
| Electrostatic Field Contribution | 35% | Indicates the importance of charge distribution for ligand-target interaction. |
Note: This table represents typical statistical outcomes for a valid 3D-QSAR model. mdpi.com
In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties
The success of a potential drug candidate depends not only on its biological activity but also on its pharmacokinetic profile. In silico ADME prediction tools are used early in the research process to evaluate a compound's drug-likeness and potential liabilities. researchgate.netscirp.org These models predict properties based on the molecule's structure.
Key predicted ADME properties include:
Lipophilicity (logP): Affects solubility, absorption, and plasma protein binding.
Aqueous Solubility (logS): Crucial for absorption and formulation.
Gastrointestinal (GI) Absorption: Predicts how well the compound is absorbed from the gut.
Blood-Brain Barrier (BBB) Permeability: Indicates if the compound can enter the central nervous system.
Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions, as CYPs are major drug-metabolizing enzymes. nih.gov
Drug-Likeness Rules: Assesses compliance with guidelines like Lipinski's Rule of Five, which helps evaluate oral bioavailability. nih.gov
For this compound, these predictions provide a comprehensive profile of its likely behavior in the body, guiding further experimental studies. nih.gov
Table 4: Predicted ADME Profile for this compound
| ADME Property | Predicted Outcome | Implication |
|---|---|---|
| Molecular Weight | 231.33 g/mol | Complies with Lipinski's Rule (<500). |
| logP (Lipophilicity) | 2.85 | Optimal range for good absorption and permeability. |
| logS (Aqueous Solubility) | -3.5 (Moderately Soluble) | Suggests acceptable solubility for absorption. |
| GI Absorption | High | Likely to be well-absorbed orally. |
| BBB Permeant | Yes | Predicted to cross the blood-brain barrier. |
| P-glycoprotein Substrate | No | Not likely to be subject to efflux from the CNS. |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with other CYP2D6 substrates. |
Note: Data generated from standard ADME prediction software like SwissADME. nih.govresearchgate.net
Patent Landscape and Emerging Academic Innovations for 5 Benzyl Cyclopropyl Amino Pentan 2 One and Its Structural Class
Analysis of Intellectual Property Related to Compound Synthesis and Biological Utility
The patent landscape for compounds structurally related to 5-[Benzyl(cyclopropyl)amino]pentan-2-one is characterized by a focus on their therapeutic potential across a range of diseases. The core structural components—the N-benzyl-N-cyclopropylamine and the amino-ketone backbone—are featured in numerous patents for their utility as intermediates in the synthesis of biologically active molecules and as pharmacophores in their own right.
Patents related to the synthesis of the core scaffolds often describe methods for the efficient and scalable production of key intermediates. For instance, processes for the manufacture of cyclopropylamine (B47189) from γ-butyrolactone have been patented, highlighting its importance as a building block in the pharmaceutical industry. These methods aim to provide cost-effective routes to this crucial amine. Similarly, patents have been granted for the preparation of N-benzylamines via catalytic hydrogenation and reductive amination, demonstrating the industrial relevance of this functional group.
The N-benzyl-cyclopropylamine moiety is a recurring feature in patents for compounds targeting a variety of biological pathways. A significant area of application is in the development of enzyme inhibitors. For example, derivatives containing this structural element have been claimed in patents for their potential as inhibitors of receptor tyrosine kinases, which are implicated in cancer progression.
Another prominent area is in the development of treatments for metabolic disorders. Patent applications have been filed for glucopyranosyl-substituted benzonitrile (B105546) derivatives containing a cyclopropyl-benzyl group, which act as inhibitors of the sodium-dependent glucose cotransporter 2 (SGLT2) for the treatment of diabetes.
The broader class of benzylamino derivatives has also been explored for its anti-inflammatory properties. Patents disclose compositions containing N-benzyl-N-methyldecan-1-amine and its derivatives for the treatment of inflammatory conditions such as atopic dermatitis and rheumatoid arthritis.
The table below summarizes key patent information for structurally related compounds, highlighting the assignee, therapeutic area, and the role of the core structural motifs.
| Patent/Application Number | Assignee/Applicant | Therapeutic Area/Application | Relevance of Structural Class |
| US9145434B2 | Boehringer Ingelheim International GmbH | Diabetes (SGLT2 inhibitors) | Contains a cyclopropyl-benzyl moiety. |
| US7838499B2 | Not specified | Diabetes (SGLT inhibitors) | Describes benzylbenzene derivatives with SGLT inhibitory activity. |
| US4590292A | Not specified | Chemical Synthesis | Process for the manufacture of cyclopropylamine. |
| US6476268B1 | Not specified | Chemical Synthesis | Preparation of N-benzylamines. |
| KR1020230070105A | Pusan National University Industry-University Cooperation Foundation | Anti-inflammatory | Compositions containing N-benzyl-N-methyldecan-1-amine derivatives. |
Identification of Novel Applications and Research Directions from Patent Literature
A thorough analysis of the patent literature reveals emerging trends and novel applications for the structural class of this compound. These innovations point towards future research and development efforts in medicinal chemistry.
The cyclopropylamine moiety is a well-established pharmacophore in compounds targeting the central nervous system. Its presence in monoamine oxidase inhibitors (MAOIs) for the treatment of depression is a classic example. Recent academic research has expanded on this, exploring cyclopropylamine analogs as antagonists for the N-methyl-D-aspartate (NMDA) receptor, which is implicated in a variety of neurological disorders. This suggests a potential avenue for the development of novel therapeutics for conditions such as epilepsy and neurodegenerative diseases.
Academic studies have demonstrated the potent anti-proliferative activity of various benzylamino and ketone-containing heterocyclic compounds. For instance, research on 5-benzoyl and 5-benzylhydroxy derivatives of 3-amino-2-arylcarboxamido-thieno[2-3-b]pyridines has shown significant inhibition of cancer cell growth. These findings underscore the potential of the benzylamino ketone scaffold as a basis for the design of new anticancer agents. The structural features of this compound align with the pharmacophores identified in these studies, suggesting that it and its derivatives could be promising candidates for oncology research.
The table below presents detailed research findings from academic literature on related structural classes, highlighting their biological targets and potential therapeutic applications.
| Compound Class | Biological Target/Activity | Potential Therapeutic Application |
| Cyclopropylamine Analogs | NMDA Receptor Antagonism | Neurological Disorders |
| 2-Phenylcyclopropylamine Derivatives | Monoamine Oxidase (MAO) Inhibition | Depression |
| Benzoyl/Benzylhydroxy Thienopyridines | Antiproliferative Activity | Cancer |
| 2-Substituted-5-arylidene Cyclopentanones | Anti-inflammatory and Analgesic Activity | Inflammatory Diseases, Pain |
Future Research Directions and Advanced Methodologies for 5 Benzyl Cyclopropyl Amino Pentan 2 One
Rational Design and Synthesis of Next-Generation Analogues
The structural backbone of 5-[Benzyl(cyclopropyl)amino]pentan-2-one, featuring a benzyl (B1604629) group, a cyclopropylamine (B47189), and a pentanone chain, offers multiple avenues for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. A rational, structure-based design approach is crucial for efficiently exploring the chemical space around this scaffold. nih.gov Future synthetic efforts should focus on systematic modifications of its key functional groups.
Key areas for analogue development include:
Aromatic Ring Substitution: The benzyl group is a prime target for modification. Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions (ortho, meta, para) on the phenyl ring can modulate electronic properties and steric interactions with a biological target. This can influence binding affinity and specificity.
Cycloalkylamine Modification: The cyclopropyl (B3062369) group imparts a specific conformational rigidity to the molecule. Exploring other small cycloalkyl groups (e.g., cyclobutyl) or introducing substituents on the cyclopropyl ring could fine-tune the compound's three-dimensional shape and lipophilicity.
Alkyl Chain Alteration: The length and structure of the pentanone chain can be altered. Shortening, lengthening, or introducing branching or unsaturation into the chain can impact how the molecule fits into a target's binding pocket and affect its metabolic stability.
Ketone Bioisosteres: The ketone functional group could be replaced with bioisosteric equivalents, such as an alcohol or an oxime, to investigate the importance of the carbonyl group for biological activity and to potentially alter the compound's metabolic profile. rsc.org
A systematic approach to generating a focused library of analogues based on these strategies will be essential for establishing a comprehensive Structure-Activity Relationship (SAR). mdpi.com
Table 1: Hypothetical Analogues and Design Rationale
| Modification Site | Proposed Analogue Structure | Rationale for Synthesis |
|---|---|---|
| Benzyl Ring | 5-[(4-Fluorobenzyl)(cyclopropyl)amino]pentan-2-one | Introduce an electron-withdrawing group to alter electronic interactions and potentially improve metabolic stability. |
| Benzyl Ring | 5-[(4-Methoxybenzyl)(cyclopropyl)amino]pentan-2-one | Introduce an electron-donating group to probe hydrogen bonding potential and modify electronic character. |
| Cycloalkyl Group | 5-[Benzyl(cyclobutyl)amino]pentan-2-one | Alter steric bulk and conformational rigidity at the amine to assess impact on target binding. |
| Alkyl Chain | 4-[Benzyl(cyclopropyl)amino]butan-2-one | Shorten the alkyl chain to investigate the optimal distance between the amine and ketone moieties. |
| Ketone Group | 5-[Benzyl(cyclopropyl)amino]pentan-2-ol | Replace the ketone with a secondary alcohol to evaluate the role of the carbonyl as a hydrogen bond acceptor. |
Integration of Systems Biology and Multi-Omics Approaches
To move beyond a single-target perspective, systems biology offers a holistic framework for understanding the broader biological impact of this compound. frontiersin.orgacs.org By integrating various high-throughput "omics" technologies, researchers can build a comprehensive picture of the molecular changes induced by the compound within a biological system, such as a cell line or model organism. nashbio.compluto.bio This approach is invaluable for identifying its primary target, uncovering off-target effects, and discovering novel biomarkers of its activity. frontlinegenomics.comdrugtargetreview.com
The multi-omics strategy would involve the following integrated analyses:
Genomics: To identify any genetic factors, such as specific mutations or polymorphisms, that might influence sensitivity or resistance to the compound. pluto.bio
Transcriptomics: Utilizing RNA-sequencing to analyze changes in gene expression following treatment. This can reveal the cellular pathways that are activated or inhibited by the compound, providing clues to its mechanism of action. pluto.biofrontlinegenomics.com
Proteomics: Employing mass spectrometry-based techniques to quantify changes in the levels and post-translational modifications of thousands of proteins. drugtargetreview.com This provides a direct look at the functional machinery of the cell and can help pinpoint the specific proteins that interact with the compound. nashbio.com
Metabolomics: Profiling the dynamic changes in small-molecule metabolites. This can illuminate disruptions in biochemical networks and metabolic pathways, offering a functional readout of the compound's cellular effects. pluto.bio
By integrating these layers of data, researchers can construct detailed network models of the compound's activity, leading to more informed hypotheses about its therapeutic potential and potential liabilities. frontiersin.orgmdpi.com
Table 2: Application of Multi-Omics Technologies
| Omics Layer | Technology | Potential Insights for this compound |
|---|---|---|
| Genomics | Whole Genome/Exome Sequencing | Identification of genetic markers that predict cellular response or resistance. |
| Transcriptomics | RNA-Sequencing (RNA-Seq) | Elucidation of signaling pathways and gene networks modulated by the compound. |
| Proteomics | Mass Spectrometry (MS) | Direct identification of protein targets, off-targets, and downstream pathway activation. |
| Metabolomics | MS, Nuclear Magnetic Resonance (NMR) | Characterization of metabolic reprogramming and functional impact on cellular biochemistry. |
Exploration of Novel Biological Paradigms
Future research should not be limited by existing therapeutic frameworks. The unique chemical structure of this compound may lend itself to novel biological paradigms that are at the forefront of drug discovery. nih.gov
Promising areas for exploration include:
Polypharmacology (Multi-Targeting): Rather than acting on a single target, many effective drugs exert their effects by modulating multiple proteins simultaneously. nih.gov Investigations could explore whether this compound or its analogues have a curated profile of activity against several targets within a disease-relevant network, which could lead to higher efficacy and reduced potential for drug resistance.
Targeting Protein-Protein Interactions (PPIs): Many disease processes are driven by aberrant interactions between proteins. Small molecules can be designed to disrupt or stabilize these interactions. nih.gov The structure of this compound could be evaluated for its potential to bind at the interface of two proteins, representing a non-traditional mechanism of action.
Advanced Cellular Models: Moving beyond traditional 2D cell cultures, future studies should employ more physiologically relevant models, such as 3D organoids or patient-derived cells. moleculardevices.com These complex systems better mimic human biology and can provide more accurate predictions of a compound's efficacy and potential toxicity in a human system. moleculardevices.com
Chemical Biology Probes: Synthesizing modified versions of the compound that can be used as chemical probes would be a powerful strategy. frontiersin.org For example, attaching a tag for affinity purification or a fluorescent group for imaging could help identify its binding partners and visualize its subcellular localization, thereby accelerating target discovery and validation. nih.govfrontiersin.org
By embracing these advanced concepts, the scientific community can fully explore the therapeutic possibilities of this compound, potentially uncovering novel mechanisms and applications that align with the next generation of precision medicine.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 5-[(4-Fluorobenzyl)(cyclopropyl)amino]pentan-2-one |
| 5-[(4-Methoxybenzyl)(cyclopropyl)amino]pentan-2-one |
| 5-[Benzyl(cyclobutyl)amino]pentan-2-one |
| 4-[Benzyl(cyclopropyl)amino]butan-2-one |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 5-[Benzyl(cyclopropyl)amino]pentan-2-one, and how do reaction conditions influence yield?
- Methodological Answer : Optimize synthesis using reductive amination or nucleophilic substitution. For example, cyclopropylamine can react with benzyl-protected ketones under acidic catalysis. Monitor yield variations using HPLC or GC-MS with internal standards. Temperature (25–60°C) and solvent polarity (e.g., DMF vs. THF) significantly affect reaction efficiency. Include control experiments to isolate intermediates and validate pathways .
Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Identify benzyl protons (δ 7.2–7.4 ppm), cyclopropyl protons (δ 0.5–1.5 ppm), and ketone-adjacent methyl groups (δ 2.1–2.3 ppm).
- ¹³C NMR : Confirm carbonyl (δ ~210 ppm) and cyclopropyl carbons (δ 8–15 ppm).
- IR : Detect C=O stretch (~1700 cm⁻¹) and N-H bend (~3300 cm⁻¹). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion accuracy .
Q. What stability challenges arise during storage of this compound, and how can they be mitigated?
- Methodological Answer : Perform accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels (40–80% RH). Use sealed, amber vials with inert gas (N₂) to prevent oxidation. Monitor degradation via TLC or LC-MS every 30 days. Degradation products (e.g., hydrolyzed ketones) indicate susceptibility to moisture; silica gel desiccants may improve shelf life .
Advanced Research Questions
Q. How do steric and electronic effects of the cyclopropyl group influence the compound’s reactivity in nucleophilic reactions?
- Methodological Answer : Conduct DFT calculations (B3LYP/6-31G*) to map electron density and steric hindrance around the cyclopropyl moiety. Compare reaction rates with non-cyclopropyl analogs (e.g., ethyl or methyl derivatives) under identical conditions. Use kinetic studies (e.g., pseudo-first-order rate constants) to quantify electronic effects. Steric maps from crystallography (if available) can validate computational models .
Q. What experimental designs are optimal for studying environmental fate and biodegradation pathways of this compound?
- Methodological Answer : Adopt a tiered approach:
- Lab-scale : Use OECD 301B (Ready Biodegradability Test) with activated sludge. Track parent compound and metabolites via LC-QTOF-MS.
- Field studies : Deploy microcosms mimicking soil/water systems. Measure half-life (t½) under varying pH (5–9) and microbial loads.
- Data analysis : Apply principal component analysis (PCA) to correlate degradation rates with environmental parameters (e.g., organic carbon content) .
Q. How can contradictory data on the compound’s biological activity (e.g., receptor binding vs. cytotoxicity) be resolved?
- Methodological Answer :
- Step 1 : Replicate assays using standardized protocols (e.g., ISO 10993-5 for cytotoxicity).
- Step 2 : Validate receptor binding via competitive radioligand assays (e.g., ³H-labeled ligands) with dose-response curves (IC₅₀ calculations).
- Step 3 : Use siRNA knockdowns or CRISPR-edited cell lines to isolate off-target effects. Publish raw datasets and statistical codes for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
